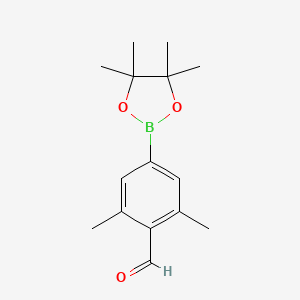

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1\text{H} $$ NMR : The aldehyde proton resonates as a singlet at $$ \delta $$ 10.2–10.4 ppm, while the aromatic protons appear as a singlet at $$ \delta $$ 7.4–7.6 ppm due to symmetry. The methyl groups on the benzene ring and dioxaborolane ring produce singlets at $$ \delta $$ 2.4–2.6 ppm and $$ \delta $$ 1.2–1.3 ppm, respectively.

- $$ ^{13}\text{C} $$ NMR : The aldehyde carbon appears at $$ \delta $$ 192–194 ppm. The quaternary carbon bonded to boron is observed at $$ \delta $$ 135–137 ppm, while the dioxaborolane carbons resonate at $$ \delta $$ 24–26 ppm.

Infrared (IR) Spectroscopy

The IR spectrum exhibits a strong absorption band at $$ \sim 1700 \, \text{cm}^{-1} $$, corresponding to the aldehyde C=O stretch. The B-O vibrations of the dioxaborolane ring appear at $$ 1340–1380 \, \text{cm}^{-1} $$, and aromatic C-H stretches are observed at $$ 3050–3100 \, \text{cm}^{-1} $$.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at $$ m/z $$ 272.14 (calculated for $$ \text{C}{15}\text{H}{21}\text{BO}3 $$). Fragmentation patterns reveal loss of the pinacol group ($$ \text{C}6\text{H}{12}\text{O}2 $$) and subsequent decomposition of the benzaldehyde moiety.

Crystallographic Studies & Solid-State Packing Arrangements

While crystallographic data for this specific compound are not publicly available, analogous boronate esters exhibit monoclinic or orthorhombic crystal systems. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde crystallizes in the $$ P2_1/c $$ space group with unit cell parameters $$ a = 8.92 \, \text{Å}, b = 10.34 \, \text{Å}, c = 12.57 \, \text{Å} $$, and $$ \beta = 98.7^\circ $$. The boron atom adopts a trigonal planar geometry, with B-O bond lengths of $$ 1.36–1.38 \, \text{Å} $$.

Solid-State Packing:

- π-π Stacking : The aromatic rings align parallel, with interplanar distances of $$ 3.4–3.6 \, \text{Å} $$.

- Hydrogen Bonding : Weak C-H···O interactions between methyl groups and dioxaborolane oxygen atoms stabilize the lattice.

Electronic Effects of Substituent Groups on Boron Coordination

The electron-withdrawing aldehyde group decreases electron density at the boron center, enhancing its Lewis acidity. However, the pinacol ester’s oxygen atoms donate electron density through p-orbital overlap, partially offsetting this effect. This balance makes the compound less reactive than arylboronic acids but sufficiently electrophilic for cross-coupling reactions.

Substituent Impact Table

| Substituent Position | Electronic Effect | Impact on Boron Reactivity |

|---|---|---|

| 1 (Aldehyde) | Electron-withdrawing | Increases Lewis acidity |

| 2,6 (Methyl) | Electron-donating | Steric shielding dominates |

| 4 (Boronate Ester) | Electron-donating | Stabilizes boron center |

Comparative studies with 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile show that replacing the aldehyde with a nitrile group further reduces boron’s electrophilicity due to stronger electron withdrawal.

Properties

IUPAC Name |

2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-10-7-12(8-11(2)13(10)9-17)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLIOPILZJOSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2,6-dimethyl-4-bromobenzaldehyde with bis(pinacolato)diboron under inert atmosphere conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Palladium catalysts, aryl halides, and bases like potassium carbonate in an organic solvent.

Major Products

Oxidation: 2,6-Dimethyl-4-carboxybenzaldehyde.

Reduction: 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Biaryl compounds with various substituents depending on the aryl halide used.

Scientific Research Applications

Organic Synthesis

- Borylation Reactions : The compound is utilized as a boron source in C-H borylation reactions. It facilitates the introduction of boron into organic molecules, which can be further transformed into various functional groups. This application is particularly valuable in synthesizing complex organic compounds where boron serves as a versatile building block .

- Synthesis of Boronic Acids : Through hydrolysis or other transformations, this compound can be converted into boronic acids. Boronic acids are crucial intermediates in the Suzuki-Miyaura cross-coupling reaction, widely used for forming carbon-carbon bonds in organic synthesis .

Medicinal Chemistry

- Drug Development : The presence of the boron moiety allows for enhanced biological activity and selectivity in drug candidates. Compounds containing boron have shown promise in targeting cancer cells and other diseases due to their unique reactivity and ability to form stable complexes with biomolecules .

- Fluorescent Probes : The compound can be modified to create fluorescent probes for biological imaging. The incorporation of boron enhances the optical properties of these probes, making them suitable for tracking biological processes in real-time .

Materials Science

- Polymer Chemistry : The compound can be employed in the synthesis of boron-containing polymers that exhibit unique mechanical and thermal properties. These materials can be used in various applications ranging from coatings to advanced composites .

- Nanomaterials : Research has indicated that incorporating this compound into nanomaterials can enhance their stability and functionality. Boron-containing nanomaterials are being explored for applications in catalysis and energy storage systems due to their improved electronic properties .

Case Study 1: C-H Borylation of Aromatic Compounds

A study demonstrated the effectiveness of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde as a borylation reagent for various aromatic substrates. The results showed high yields and selectivity for the desired borylated products, highlighting its utility in synthetic organic chemistry .

Case Study 2: Development of Boron-Based Fluorescent Probes

In another investigation, researchers synthesized a series of fluorescent probes derived from this compound for use in live-cell imaging. These probes exhibited excellent photostability and a high signal-to-noise ratio, making them suitable for tracking cellular processes with minimal background interference .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is primarily based on its ability to participate in various chemical reactions. The dioxaborolane group acts as a versatile functional group that can undergo cross-coupling reactions, enabling the formation of complex molecular architectures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde ()

- Structural Difference : Methyl groups replaced with chlorine atoms.

- Impact :

2,6-Dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde ()

- Structural Difference : Methyl groups replaced with methoxy (-OCH₃).

- Impact :

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde ()

Functional Group Modifications

2-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde ()

- Structural Difference : Hydroxyl group at the 2-position.

- Impact: Hydrogen-bonding capability improves solubility in protic solvents. Potential for chelation with transition metals, complicating catalytic cycles .

2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde ()

Physical and Chemical Properties

| Property | Target Compound | 2,6-Dichloro Analog | 2,6-Dimethoxy Analog |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₁BO₃ | C₁₃H₁₅BCl₂O₃ | C₁₅H₂₁BO₅ |

| Molecular Weight | 260.14 g/mol | 307.97 g/mol | 292.13 g/mol |

| Purity | ≥97% | 97% | 97% |

| Storage Temp. | 2–8°C | 2–8°C | 2–8°C |

| $^1$H NMR (δ) | 10.06 (s, CHO) | 10.10 (s, CHO) | 10.02 (s, CHO) |

Biological Activity

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H22BNO2

- Molar Mass : 247.14 g/mol

- CAS Number : 1004761-68-5

- Physical Form : Crystalline powder

- Storage Conditions : 2-8°C, protect from light

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane moiety is known for its role in drug design as it can form stable complexes with biomolecules. This interaction can modulate enzymatic activities and influence cellular pathways.

Biological Activity Overview

-

Antimicrobial Activity :

- Some derivatives of benzaldehyde compounds have shown promising antimicrobial properties against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. For example, related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL against resistant strains .

-

Anticancer Properties :

- Research indicates that benzaldehyde derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Compounds similar to this compound have been evaluated for their cytotoxic effects on different cancer cell lines .

- Enzyme Inhibition :

Table 1: Summary of Biological Activities

Detailed Research Findings

A study examining the structure-activity relationship (SAR) of similar compounds revealed that modifications on the benzaldehyde ring significantly influenced their biological potency. The introduction of bulky groups like the tetramethyl-dioxaborolane increased lipophilicity and enhanced cellular uptake, leading to improved efficacy against resistant microbial strains.

Another investigation focused on the pharmacokinetic properties of related compounds indicated favorable absorption and distribution characteristics in vivo. For example, a derivative exhibited a half-life of approximately 26 hours in Sprague-Dawley rats after intravenous administration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, substituted benzaldehydes are refluxed with boronic ester precursors in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Purification involves column chromatography (e.g., petroleum ether/ethyl acetate gradients) or recrystallization. Purity is confirmed via NMR (e.g., characteristic aldehyde proton at δ 10.0–10.5 ppm) and HRMS (e.g., [M+H] peak matching calculated values) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming functional group integrity?

- Methodological Answer : Key techniques include:

- NMR : Identifies aromatic protons (δ 6.5–8.0 ppm), aldehyde protons (δ ~10 ppm), and methyl groups (δ 1.2–2.5 ppm) .

- HRMS : Validates molecular weight (e.g., calculated for : 274.18 g/mol).

- FT-IR : Confirms aldehyde C=O stretch (~1700 cm) and boronate B-O bonds (~1350 cm).

Q. What are the recommended storage conditions and safety protocols for handling this compound?

- Methodological Answer : Store under inert atmosphere (N/Ar) at 2–8°C to prevent boronate hydrolysis or aldehyde oxidation. Use PPE (gloves, goggles) due to irritant properties (R36/37/38) . Avoid prolonged exposure to moisture or strong bases, which may degrade the boronate ester .

Advanced Research Questions

Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl systems?

- Methodological Answer : The boronate ester acts as a nucleophile in Suzuki-Miyaura reactions. Optimize conditions using Pd(PPh) (1–5 mol%) in a 1:1 mixture of THF/HO with NaCO as base (80°C, 12 h). Monitor reaction progress via TLC and isolate biaryl products via aqueous workup and chromatography .

Q. What strategies mitigate competing side reactions (e.g., aldehyde oxidation or boronate hydrolysis) during synthetic applications?

- Methodological Answer :

- Aldehyde Protection : Convert the aldehyde to an acetal using ethylene glycol under acidic conditions, then deprotect post-reaction .

- Controlled pH : Avoid alkaline conditions (pH > 10) to prevent boronate hydrolysis. Use phase-transfer catalysts (e.g., CTAB) in biphasic systems to enhance reaction efficiency .

Q. How does this compound contribute to the synthesis of emissive materials for organic electronics (e.g., OLEDs)?

- Methodological Answer : The aldehyde group enables condensation with amines or hydrazines to form conjugated Schiff bases or heterocycles (e.g., imidazoles), which are precursors for thermally activated delayed fluorescence (TADF) emitters. For example, coupling with aromatic amines under Dean-Stark conditions yields luminescent cores for OLEDs .

Q. What analytical methods resolve discrepancies in reaction yields or unexpected byproducts during scale-up?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.